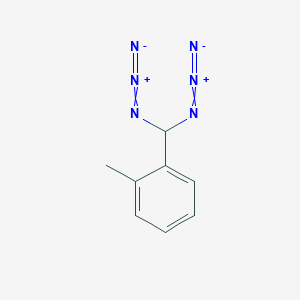

1-(Diazidomethyl)-2-methylbenzene

Description

1-(Diazidomethyl)-2-methylbenzene is a benzene derivative featuring a geminal diazidomethyl (–CH(N₃)₂) substituent at the ortho position relative to a methyl group. The diazidomethyl group is notable for its stability under palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic halogenation, as demonstrated in recent studies . However, the azide functionality necessitates careful handling due to its inherent explosiveness. Synthetically, this compound is typically prepared via diazidation of alkenes or alkyl halides, with purification often achieved through column chromatography .

Properties

CAS No. |

143468-04-6 |

|---|---|

Molecular Formula |

C8H8N6 |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1-(diazidomethyl)-2-methylbenzene |

InChI |

InChI=1S/C8H8N6/c1-6-4-2-3-5-7(6)8(11-13-9)12-14-10/h2-5,8H,1H3 |

InChI Key |

LHUFYCWZAUIPSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Diazidomethyl)-2-methylbenzene typically involves the diazotization of 2-methylbenzylamine followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(Diazidomethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the azide groups into amines.

Substitution: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of triazoles or other heterocyclic compounds. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diazidomethyl)-2-methylbenzene has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Biology: The compound’s derivatives are used in bioconjugation techniques for labeling and tracking biomolecules.

Industry: Utilized in the production of energetic materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diazidomethyl)-2-methylbenzene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.

Comparison with Similar Compounds

1-(Chloromethyl)-2-methylbenzene

This chloro analog is widely used in phosphonate synthesis. For instance, it reacts with diisopropyl phosphite under titanium catalysis to yield diisopropyl (2-methylbenzyl)phosphonate, a key intermediate in organophosphorus chemistry . Unlike the diazide, the chloro group undergoes nucleophilic substitution more readily but lacks the versatility of azides in cycloaddition reactions.

1-(Bromomethyl)-2-methylbenzene

A brominated variant, this compound is hazardous (irritant) and serves as an alkylating agent. It exhibits lower thermal stability compared to the diazide but is more straightforward to handle than azides .

1-(Fluoromethyl)-2-methylbenzene

The fluoromethyl derivative has a low boiling point, complicating isolation . Fluorine’s electronegativity alters electronic properties, making it useful in medicinal chemistry for tuning bioavailability.

Alkoxy Derivatives

1-(Hexyloxy)-2-methylbenzene

Used in nitrosonium-initiated C–N bond formation, this alkoxy-substituted compound facilitates diarylamine synthesis . Its long alkyl chain enhances solubility in nonpolar solvents.

1-(Benzyloxy)-2-methylbenzene

In α-glucosidase inhibition studies, this compound (IC₅₀ = 56.72 ± 1.40 µM) showed reduced activity compared to its para-substituted analog (IC₅₀ = 49.36 ± 1.20 µM), highlighting the impact of substituent position on biological activity .

Nitro-Substituted Derivatives

1-(2-Nitrostyryl)-2-methylbenzene

The nitro group’s electron-withdrawing nature promotes reductive N-heterocyclization to indoles. However, steric hindrance from the ortho-methyl group slightly reduces reaction yields (e.g., 2d in , % yield) compared to unhindered analogs .

Other Substituents

1-(2-Chloro-2-methylpropyl)-2-methylbenzene

A branched chloro derivative synthesized via decarbonylative transfer hydrochlorination, this compound demonstrates the adaptability of benzylic positions to complex substitution patterns .

Research Findings

- Stability of Diazidomethyl Group : The geminal diazide in 1-(Diazidomethyl)-2-methylbenzene remains intact under palladium catalysis and electrophilic conditions, enabling its use in multifunctional molecule synthesis .

- Steric and Electronic Effects : Substituent position (e.g., para vs. ortho in benzyloxy derivatives) significantly impacts biological activity, with ortho groups often reducing potency due to steric hindrance .

- Safety Considerations : Azides require stringent safety protocols, whereas halogenated analogs (Cl, Br) are more stable but less versatile in click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.